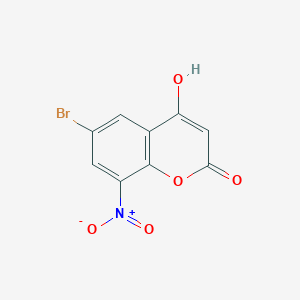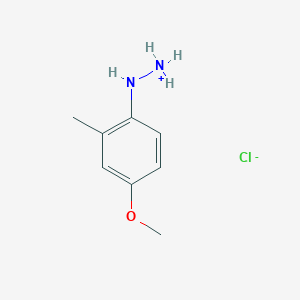![molecular formula C10H16O3 B13705505 Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-methanol](/img/structure/B13705505.png)
Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-methanol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[2.2.1]heptane core fused with a 1,3-dioxolane ring, and a methanol group attached at the 5-position. The spirocyclic structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-methanol typically involves the formation of the bicyclo[2.2.1]heptane core followed by the introduction of the dioxolane ring and the methanol group. One common method involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile to form the bicyclo[2.2.1]heptane core. Subsequent reactions introduce the dioxolane ring and the methanol group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the dioxolane ring, leading to ring-opening or hydrogenation.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products from these reactions include oxidized derivatives (aldehydes, carboxylic acids), reduced forms (alcohols, alkanes), and substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its unique structural features that may interact with biological targets.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-methanol involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A simpler structure without the dioxolane ring, used in various synthetic applications.
Spiro[5.5]undecane: Another spirocyclic compound with different ring sizes, used in material science.
Uniqueness
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-methanol is unique due to its combination of a bicyclo[2.2.1]heptane core with a dioxolane ring and a methanol group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ylmethanol |
InChI |
InChI=1S/C10H16O3/c11-6-8-4-9-3-7(8)5-10(9)12-1-2-13-10/h7-9,11H,1-6H2 |
InChI Key |
PWDZHUDNBQRZPA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC3CC2CC3CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


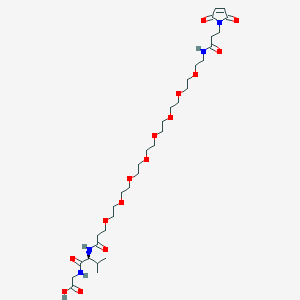
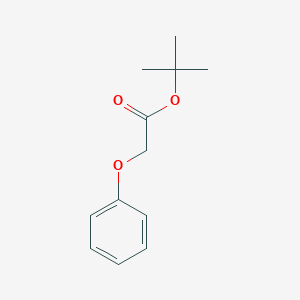
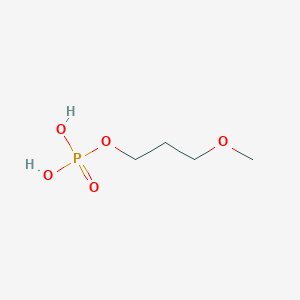
![N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine](/img/structure/B13705451.png)
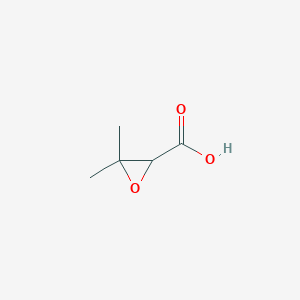
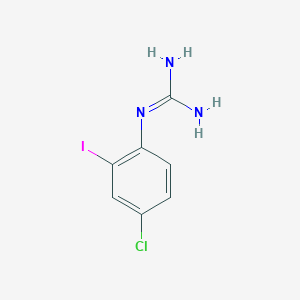
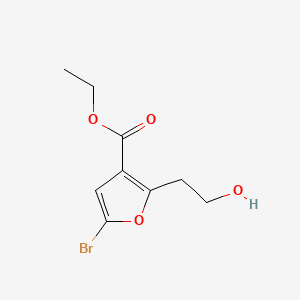
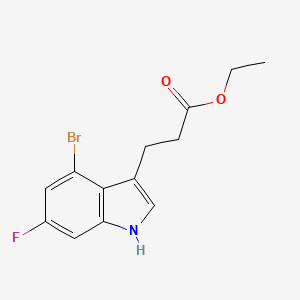
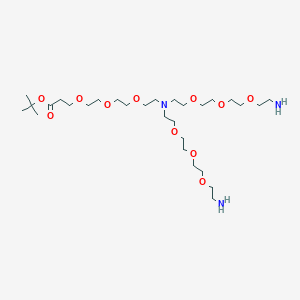
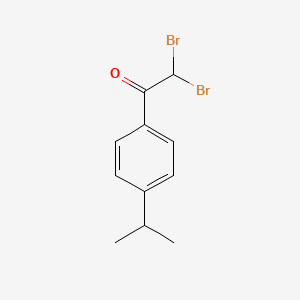
![4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13705482.png)
![2,2,2-Trichloroethyl [(2R,4aR,6S,7R,8R,8aS)-8-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate](/img/structure/B13705490.png)
